molecular formula C11H12BrNO3S B6149474 4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1155541-29-9

4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B6149474
CAS RN: 1155541-29-9
M. Wt: 318.2
InChI Key:
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Description

The compound “4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains a bromobenzoyl group, which is a benzoyl group (a benzene ring attached to a carbonyl group) that has a bromine atom attached. It also contains a thiomorpholine dione group, which is a morpholine (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) with two carbonyl groups and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzoyl group would likely be planar due to the conjugation of the benzene ring and the carbonyl group. The thiomorpholine ring could potentially adopt a chair or boat conformation, depending on the specific substituents present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzoyl group could be displaced in a nucleophilic aromatic substitution reaction. The carbonyl groups on the thiomorpholine ring could undergo addition reactions or could be reduced to alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present on the thiomorpholine ring .

Scientific Research Applications

Mechanochemical Synthesis

Mechanochemical methods, which involve vigorous mechanical mixing of solid reactants, have been applied to synthesize per-3-bromobenzoates of α-mono- and disaccharides. This technique is advantageous due to its high conversion yield, reduced pollution, and simplicity in processing .

Safety and Hazards

As with any chemical compound, handling “4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The study of new bromobenzoyl and thiomorpholine compounds is an active area of research in medicinal chemistry. These compounds could potentially have a variety of biological activities, making them interesting targets for drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione' involves the reaction of 3-bromobenzoic acid with thiomorpholine-1,1-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "3-bromobenzoic acid", "thiomorpholine-1,1-dione", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzoic acid (1.0 equiv) and thiomorpholine-1,1-dione (1.2 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product '4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione'." ] }

CAS RN

1155541-29-9

Product Name

4-(3-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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